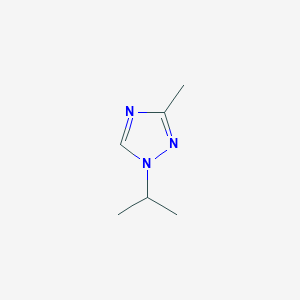

1-isopropyl-3-methyl-1H-1,2,4-triazole

Descripción

Foundational Significance of 1,2,4-Triazole (B32235) Heterocycles in Modern Organic Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is of profound significance in modern organic chemistry due to its versatile applications. The presence of multiple nitrogen atoms imparts unique electronic properties, making the triazole ring a valuable component in the design of functional molecules. nih.gov These compounds are known to exhibit a wide range of biological activities, serving as core structures in many pharmaceutical and agrochemical agents. nih.gov The stability of the triazole ring, coupled with its ability to engage in various chemical transformations, makes it an attractive scaffold for the synthesis of complex molecular architectures.

Overview of Academic Research Trajectories for N-Substituted 1,2,4-Triazoles

Academic research into N-substituted 1,2,4-triazoles has followed several key trajectories. A primary focus has been on the development of efficient and regioselective synthesis methods. The alkylation of the 1,2,4-triazole ring can lead to different isomers, and controlling the position of substitution is a significant challenge that continues to drive innovation in synthetic methodology. researchgate.net Furthermore, extensive research has been dedicated to exploring the biological activities of these compounds, with studies investigating their potential as antifungal, antibacterial, anticancer, and anticonvulsant agents. nih.gov Another important area of investigation involves the use of N-substituted 1,2,4-triazoles as ligands in coordination chemistry and as building blocks for functional materials. The ability of the triazole nitrogen atoms to coordinate with metal ions has led to the development of novel catalysts and materials with interesting magnetic and optical properties.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-1-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(2)9-4-7-6(3)8-9/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCDLINLVSFNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 1 Isopropyl 3 Methyl 1h 1,2,4 Triazole

The synthesis of 1-isopropyl-3-methyl-1H-1,2,4-triazole can be approached through the N-alkylation of the parent heterocycle, 3-methyl-1H-1,2,4-triazole. This method is a common strategy for the preparation of N-substituted triazoles.

A plausible synthetic route involves the reaction of 3-methyl-1H-1,2,4-triazole with an isopropylating agent, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a suitable base. The choice of base and solvent is crucial for achieving good yield and regioselectivity, as alkylation can occur at either the N1 or N4 position of the triazole ring. Generally, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) favors the formation of the 1-substituted isomer.

The reaction proceeds via the deprotonation of the triazole ring by the base to form a triazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide. Work-up of the reaction mixture, followed by purification techniques such as column chromatography, would yield the desired this compound.

Interactive Data Table: Plausible Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C6H11N3 |

| Molecular Weight | 125.17 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | Estimated 200-220 °C |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Note: The properties in this table are estimated based on the known properties of similar N-substituted 1,2,4-triazoles and have not been experimentally verified for this specific compound in the available literature.

Characterization of the synthesized compound would rely on standard spectroscopic techniques.

Interactive Data Table: Anticipated Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | A doublet for the six methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, a singlet for the methyl protons at C3, and a singlet for the proton at C5 of the triazole ring. |

| ¹³C NMR | Resonances for the methyl and methine carbons of the isopropyl group, the methyl carbon at C3, and the two carbons of the triazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: The spectroscopic data presented are predictions based on the expected structure of the molecule and established principles of NMR and mass spectrometry.

Detailed Research Findings on 1 Isopropyl 3 Methyl 1h 1,2,4 Triazole

Classical and Established Synthetic Routes for 1,2,4-Triazole (B32235) Core Construction

The foundational methods for synthesizing the 1,2,4-triazole ring have been established for over a century and continue to be fundamental in organic synthesis. These routes typically involve the condensation and cyclization of precursors containing the requisite nitrogen and carbon atoms.

Cyclization Reactions via Hydrazine (B178648) Derivatives

The reaction of hydrazine derivatives with various carbon sources is a primary and widely employed strategy for constructing the 1,2,4-triazole core. Two of the most prominent named reactions in this category are the Pellizzari and Einhorn-Brunner reactions. scispace.comwikipedia.org

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the condensation of an amide and an acylhydrazide to form a 1,2,4-triazole. wikipedia.orgdrugfuture.comyoutube.com This method can be adapted for the synthesis of this compound by reacting N-isopropylformamide with acethydrazide. However, the reaction can require high temperatures and long reaction times, and if the acyl groups of the amide and hydrazide differ, a mixture of products can be formed. wikipedia.orgdrugfuture.com

The Einhorn-Brunner reaction is another classical method that utilizes the reaction of imides with alkyl hydrazines to yield an isomeric mixture of 1,2,4-triazoles. wikipedia.orgscispace.com For the target molecule, N-acetyldi-acetamide could be reacted with isopropylhydrazine. A key aspect of this reaction is its regioselectivity, which is influenced by the nature of the substituents on the imide. wikipedia.org

A general approach involves the acylation of thiosemicarbazide (B42300) with formic acid, followed by cyclization to form a triazole-thiol intermediate. Subsequent oxidation yields the unsubstituted 1,2,4-triazole. wikipedia.org Modifications of this procedure can be used to prepare 3-alkyl or 3-aryl substituted 1,2,4-triazoles. scispace.com

| Reaction | Reactants for this compound | General Conditions | Key Features |

| Pellizzari Reaction | N-isopropylformamide and Acethydrazide | High temperature, long reaction time | Can produce mixtures of triazoles if acyl groups differ. wikipedia.orgdrugfuture.com |

| Einhorn-Brunner Reaction | N-acetyldi-acetamide and Isopropylhydrazine | Reaction with alkyl hydrazines | Can produce isomeric mixtures. wikipedia.org |

| From Thiosemicarbazide | Isopropylthiosemicarbazide and Acetic Anhydride (B1165640) | Acylation, cyclization, oxidation | Versatile for 3-substituted triazoles. wikipedia.orgscispace.com |

Amidines and Amides in 1,2,4-Triazole Synthesis

The use of amidines and amides as precursors provides a versatile entry to the 1,2,4-triazole ring system. These methods often involve reactions with hydrazines or their derivatives. A copper-catalyzed reaction of amidines with nitriles under an atmosphere of air can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond formation. scispace.com This approach benefits from readily available and inexpensive starting materials. scispace.com

In a one-pot, two-step process, 1,3,5-trisubstituted-1,2,4-triazoles can be synthesized with high yields from a carboxylic acid and an amidine, which first form an amide in situ. This is then reacted with a monosubstituted hydrazine for cyclization. nih.gov This method offers high regioselectivity and good tolerance for various functional groups. nih.govfrontiersin.org To synthesize this compound using this approach, one could start with acetic acid and an appropriate amidine, followed by reaction with isopropylhydrazine.

Furthermore, a general method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides has been developed, utilizing triflic anhydride activation followed by microwave-induced cyclodehydration. isres.orgnih.gov

| Starting Materials | Reagents/Catalysts | General Conditions | Product Type |

| Amidines and Nitriles | Copper catalyst, Air | Oxidative coupling | Substituted 1,2,4-triazoles scispace.com |

| Carboxylic Acids and Amidines | - | One-pot, two-step with hydrazine | 1,3,5-trisubstituted-1,2,4-triazoles nih.gov |

| Secondary Amides and Hydrazides | Triflic anhydride | Microwave irradiation | 3,4,5-trisubstituted 1,2,4-triazoles isres.orgnih.gov |

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings, including 1,2,4-triazoles. wikipedia.org This strategy involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org For the synthesis of 1,2,4-triazoles, this often involves the reaction of nitrilimines (as the 1,3-dipole) with a suitable dipolarophile containing a carbon-nitrogen multiple bond.

An effective 1,3-dipolar cycloaddition for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of oximes with hydrazonoyl hydrochlorides in the presence of a base like triethylamine. organic-chemistry.org This method is applicable to a wide range of oxime substrates, including aliphatic, cyclic aliphatic, aromatic, and heterocyclic ones, leading to good yields of the desired triazoles. organic-chemistry.org

Another approach utilizes a base-mediated (3 + 2) cycloaddition of trifluoroacetohydrazonoyl chlorides with imidates to produce 3-trifluoromethyl-1,2,4-triazoles with good yields and excellent regioselectivity. organic-chemistry.org While this specific example leads to a trifluoromethyl derivative, the underlying principle of cycloaddition with imidates can be adapted for other substitution patterns.

The Huisgen 1,3-dipolar cycloaddition, traditionally known for the synthesis of 1,2,3-triazoles from azides and alkynes, has also been conceptually extended to the synthesis of other heterocyclic systems. wikipedia.org The key is the generation of a suitable 1,3-dipole that can react with a dipolarophile to form the 1,2,4-triazole ring.

Ring Transformation and Rearrangement Approaches

The synthesis of 1,2,4-triazoles can also be achieved through the transformation or rearrangement of other heterocyclic systems. These methods can provide access to unique substitution patterns that may be difficult to obtain through more direct cyclization routes.

One such strategy involves the catalyst-free ring opening and intramolecular cyclization of arylidene thiazolones with aryl or alkyl hydrazines. rsc.org This reaction proceeds through a molecular editing process to yield highly functionalized 1,2,4-triazole derivatives. For the synthesis of this compound, a suitable thiazolone precursor could be reacted with isopropylhydrazine.

Additionally, unprecedented pyrrole- and 1,2,4-triazole-containing ensembles have been prepared from 2H-azirines and triazolium phenacyl bromides. acs.org While this method yields more complex structures, it demonstrates the principle of building the triazole ring through the rearrangement of a different heterocyclic starting material. In some cases, the triazole ring itself can undergo opening and rearrangement in the absence of a trapping agent. acs.org

Contemporary and Environmentally Benign Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of microwave irradiation, have been successfully applied to the synthesis of 1,2,4-triazoles, offering numerous advantages over conventional heating methods.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. nih.govrsc.orgpnrjournal.com This technology has been extensively applied to the synthesis of 1,2,4-triazole derivatives. nih.govrsc.orgrjptonline.org

The Pellizzari reaction, which traditionally requires harsh conditions, can be significantly improved by using microwave irradiation, which shortens the reaction time and increases the yield. wikipedia.org Similarly, a facile and efficient one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines followed by N-acylation of amide derivatives can be completed in just one minute with an 85% yield under microwave conditions, compared to over four hours with conventional heating. nih.gov

A simple, efficient, and mild catalyst-free method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation. thieme-connect.com This method shows excellent functional-group tolerance and avoids the need for a catalyst. thieme-connect.com For the synthesis of this compound, isopropylhydrazine could be reacted with N-methylformamide under microwave irradiation.

The table below provides a comparative analysis of conventional versus microwave-assisted synthesis for some 1,2,4-triazole syntheses.

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Pellizzari Reaction | Long reaction times | Shorter reaction times | Increased yields wikipedia.org |

| 1,3,5-Trisubstituted-1,2,4-triazoles from amides | > 4.0 hours | 1 minute | Significant nih.gov |

| Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | Impressive (96% yield) nih.gov |

| 3,5-Disubstituted-1,2,4-triazoles from nitriles | 72 hours (hydrothermal) | 1.5 hours | Significant (85% yield) nih.gov |

Ultrasound-Assisted Synthetic Approaches

The application of ultrasound irradiation in organic synthesis, a field known as sonochemistry, offers a powerful physical method to enhance chemical reactivity. This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby accelerating reaction rates.

Ultrasound-assisted synthesis has proven to be a highly efficient green chemistry approach for preparing 1,2,4-triazole derivatives. It significantly reduces reaction times, improves yields, and often simplifies work-up procedures compared to conventional heating methods. For instance, the synthesis of certain N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives saw reaction times plummet from 16–26 hours under conventional protocols to just 40–80 minutes with ultrasound assistance. Concurrently, yields were boosted from a moderate 60–75% to an excellent 75–89%.

A comparative summary of these methods is presented below:

| Method | Reaction Time | Yield | Temperature |

| Conventional Protocol | 16–26 hours | 60–75% | Reflux |

| Ultrasound-Assisted | 40–80 minutes | 75–89% | 45–55 °C |

Further studies have demonstrated the utility of ultrasound in one-pot syntheses. A facile preparation of a series of 1,2,4-triazole derivatives was achieved through the reaction of α-nitrophenyl hydrazones with various methylene (B1212753) amines under ultrasound irradiation. This reaction employed sodium nitrite (B80452) as an oxidant and benzyl (B1604629) triethyl ammonium (B1175870) chloride (BTEAC) as a phase transfer catalyst, highlighting the versatility of sonochemistry in facilitating complex transformations under mild conditions.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. These strategies are particularly effective for building complex heterocyclic scaffolds like 1,2,4-triazoles.

Several MCR strategies for 1,2,4-triazole synthesis have been developed, often avoiding the need for metal catalysts. A base-promoted, three-component, one-pot reaction has been reported for linking 1,3-diones and 1,2,4-triazoles via a benzyl bridge, using starting materials like 4-hydroxycoumarin, trans-β-nitrostyrene, and an aldehyde hydrazone. This metal- and ligand-free approach is notable for its mild reaction conditions and broad substrate scope.

Another prominent MCR approach enables the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, amino pyridines, or pyrimidines in a single reactor. nih.govresearchgate.net Furthermore, an electrochemical MCR has been devised for synthesizing 1-aryl and 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, alcohols, and ammonium acetate (B1210297) (NH₄OAc) as the nitrogen source. organic-chemistry.org This method is advantageous as it avoids strong oxidants and transition-metal catalysts. organic-chemistry.org A highly regioselective one-pot process for creating 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines has also been established. organic-chemistry.org

Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Copper, Silver, Nickel Catalysis)

Transition metal catalysis provides a powerful toolkit for the synthesis of 1,2,4-triazoles, enabling unique transformations and offering high levels of regioselectivity.

Copper (Cu) Catalysis: Copper catalysts are widely used due to their low cost and versatile reactivity. A notable copper-catalyzed reaction provides 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions under an atmosphere of air, using O₂ as the terminal oxidant. organic-chemistry.orgisres.org This approach is environmentally friendly as water is the only byproduct. isres.org Different copper sources such as CuBr, CuCl₂, and Cu(OAc)₂ have been effectively used. isres.orgfrontiersin.org For instance, a system involving a copper catalyst, K₃PO₄ as a base, and O₂ as the oxidant efficiently synthesizes 1,3-disubstituted 1,2,4-triazoles from amidines. researchgate.net Catalyst-controlled regioselective synthesis is a key advantage; Cu(II) catalysis, for example, selectively yields 1,5-disubstituted 1,2,4-triazoles from the [3+2] cycloaddition of isocyanides with diazonium salts. researchgate.netnih.gov

Silver (Ag) Catalysis: Silver catalysts offer complementary regioselectivity to copper. In the same [3+2] cycloaddition reaction between isocyanides and diazonium salts, switching the catalyst from Cu(II) to Ag(I) selectively produces 1,3-disubstituted 1,2,4-triazoles in high yields. researchgate.netnih.gov This catalyst-dependent control allows for precise targeting of specific triazole isomers from the same set of starting materials. nih.gov

Nickel (Ni) Catalysis: Nickel catalysts have emerged as effective agents for novel transformations leading to 1,2,4-triazoles. An air-stable Ni(0) complex has been shown to catalyze the conversion of oxadiazoles (B1248032) into 1,2,4-triazoles through a formal atom-exchange process at the internal heteroatoms of the aromatic ring. organic-chemistry.org This method provides a rapid route to evaluate different azole scaffolds without resorting to de novo synthesis. organic-chemistry.org Additionally, nickel complexes featuring 1,2,4-triazole-based N-heterocyclic carbene (NHC) ligands have been synthesized and used as catalysts for cross-coupling reactions, such as the borylation of aryl halides, which are precursors for more complex substituted triazoles. researchgate.net

A summary of metal-catalyzed regioselectivity is provided below:

| Metal Catalyst | Reactants | Product Regioisomer |

| Copper (Cu-II) | Isocyanides + Diazonium Salts | 1,5-Disubstituted 1,2,4-Triazole |

| Silver (Ag-I) | Isocyanides + Diazonium Salts | 1,3-Disubstituted 1,2,4-Triazole |

Electrochemical Synthesis Methods for Triazoles

Electrochemical synthesis is a rising star in green chemistry, utilizing electricity to drive chemical reactions, thereby eliminating the need for chemical oxidants or reductants. This approach offers high atom economy and mild reaction conditions.

The synthesis of 1,2,4-triazoles and their fused heterocyclic analogs has been successfully achieved using electrochemistry. A reagent-free intramolecular dehydrogenative C–N cross-coupling has been developed under mild electrolytic conditions to produce 1,2,4-triazolo[4,3-a]pyridines from commercially available aldehydes and 2-hydrazinopyridines. researchgate.net This one-pot process is both atom- and step-economical, compatible with various functional groups, and can be performed on a gram scale. researchgate.net

Another innovative electrochemical method involves the electro-oxidative cyclization of hydrazones with benzylamines or benzamides. nih.gov In this strategy, the hydrazone acts as an amphiphile (containing both electrophilic and nucleophilic sites) upon electrochemical activation. nih.gov This transformation is attractive for industrial applications due to its use of inexpensive stainless steel electrodes and its scalability. nih.gov A multicomponent electrochemical reaction using aryl hydrazines, paraformaldehyde, NH₄OAc, and alcohols also provides an efficient, metal-free route to 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.orgresearchgate.net

Oxidative Cyclization and Metal-Free Protocols

Moving away from transition metals, metal-free oxidative cyclization methods have been developed, offering alternative pathways that avoid potential metal contamination in the final products. These protocols often rely on inexpensive and readily available reagents.

One prominent metal-free strategy involves the use of iodine as a catalyst. A general synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines proceeds under oxidative conditions with iodine, involving a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. organic-chemistry.org

Other metal-free approaches utilize common solvents or biomass as carbon sources. For example, a method for synthesizing 3-trifluoromethyl-1,2,4-triazoles uses dimethylformamide (DMF) as a C1 synthon in an I₂-mediated oxidative cyclization. researchgate.net In a particularly green approach, the renewable resource D-glucose has been employed as the C1 source for a similar transformation. Furthermore, a facile multicomponent reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate provides an efficient, scalable, and metal-free route to valuable 3-trifluoromethyl-1,2,4-triazoles.

Regioselective Functionalization and N-Alkylation Strategies for 1,2,4-Triazoles

For the synthesis of a specific isomer like this compound, controlling the site of N-alkylation is paramount. The 1,2,4-triazole ring possesses multiple nucleophilic nitrogen atoms (N1, N2, and N4), leading to potential mixtures of isomers upon reaction with an electrophile like an isopropyl halide.

The regioselectivity of alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the electrophile's leaving group. The use of the base 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU) has been shown to provide a high-yielding and convenient synthesis of 1-substituted-1,2,4-triazoles, affording N1 and N4 isomers with a consistent regioselectivity of approximately 90:10. This indicates a strong preference for alkylation at the N1 position under these conditions.

In the case of S-substituted 1,2,4-triazoles, alkylation typically occurs at the N1 and N2 positions, with N2 alkylated isomers often being preferentially formed. The precise outcome can be directed by steric effects. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to reliably determine the site of alkylation and explain the observed regioselectivity. Developing regioselective protocols is crucial, and strategies using specific bases like DBU or employing microwave conditions with ionic liquids as solvents have been developed to obtain single regioisomers in excellent yields.

Divergent Synthesis Pathways for Variously Substituted 1,2,4-Triazole Derivatives

Divergent synthesis provides an efficient strategy for generating a library of structurally related compounds from a common intermediate by simply varying the reaction conditions. This approach is highly valuable for drug discovery and materials science.

A powerful divergent synthesis for disubstituted 1,2,4-triazoles has been established using readily accessible N′-nitro-2-hydrocarbylidene-hydrazinecarboximidamides as the common starting material. researchgate.net The reaction outcome is dictated by the pH of the medium:

Under acidic conditions, an intramolecular redox reaction occurs, involving the nitro group, to yield amino-1,2,4-triazoles. researchgate.net

Under neutral conditions in water with air as the oxidant, the pathway shifts to an oxidative intramolecular annulation, producing nitroimino-1,2,4-triazoles. researchgate.net

This strategy is operationally simple, environmentally friendly as it avoids external oxidants or transition metals, and showcases how a simple switch in reaction conditions can lead to two distinct classes of 1,2,4-triazole derivatives from a single precursor. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the isopropyl and methyl groups, as well as the lone proton on the triazole ring. The isopropyl group would present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methyl group at the C3 position of the triazole ring would appear as a singlet. The C5-H proton of the triazole ring would also produce a singlet, typically in the downfield region characteristic of aromatic protons. urfu.ruufv.br

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The two carbon atoms of the triazole ring (C3 and C5) would resonate at different chemical shifts. The isopropyl group would display two signals, one for the methine carbon and another for the two equivalent methyl carbons. The methyl group attached to C3 would also have a characteristic chemical shift. urfu.ruufv.br

Expected NMR Data:

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Isopropyl -CH (CH₃)₂ | Septet, ~4.5-5.0 ppm | ~48-52 ppm |

| Isopropyl -CH(C H₃)₂ | Doublet, ~1.5-1.7 ppm | ~22-24 ppm |

| C3-C H₃ | Singlet, ~2.3-2.5 ppm | ~12-15 ppm |

| C5-H | Singlet, ~8.0-8.5 ppm | ~140-145 ppm |

| C 3-CH₃ | ~150-155 ppm |

Note: Predicted chemical shifts are based on data from analogous substituted 1,2,4-triazoles and may vary depending on the solvent and experimental conditions. urfu.ruufv.brresearchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be characterized by several key absorption bands. ijsr.netresearchgate.net

The aromatic C-H stretching of the triazole ring is expected to appear around 3100 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl and methyl groups would be observed in the range of 2850-3000 cm⁻¹. The characteristic ring stretching vibrations of the 1,2,4-triazole nucleus, which involve C=N and N=N stretching, typically occur in the 1400-1600 cm⁻¹ region. ijsr.netresearchgate.net

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch (Triazole Ring) | ~3100 |

| Aliphatic C-H Stretch (Isopropyl, Methyl) | 2850-3000 |

| C=N and N=N Ring Stretching | 1400-1600 |

| C-H Bending (Alkyl Groups) | 1350-1470 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound (molecular formula C₆H₁₁N₃), the molecular ion peak [M]⁺ would be expected at m/z 125. The fragmentation pattern would likely involve the loss of the isopropyl group, leading to a significant fragment ion. Other characteristic cleavages of the triazole ring and alkyl substituents would also be observed, providing further structural confirmation. amanote.comresearchgate.net

Predicted Mass Spectrometry Data:

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 125 | Molecular Ion |

| [M - CH(CH₃)₂]⁺ | 82 | Loss of isopropyl group |

| [M - N₂]⁺ | 97 | Loss of nitrogen molecule |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to calculate the empirical formula of the substance. For this compound, with a molecular formula of C₆H₁₁N₃, the theoretical elemental composition can be calculated. researchgate.netacs.org

Theoretical Elemental Composition:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 6 | 72.066 | 57.57% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 8.86% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 33.57% |

| Total | 125.175 | 100.00% |

Experimental results from an elemental analyzer would be expected to closely match these theoretical percentages, thereby confirming the empirical formula.

X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable size and quality would be required.

While the specific crystal structure of this compound is not available in the literature, studies on other substituted 1,2,4-triazoles reveal common structural features. The 1,2,4-triazole ring is typically planar. mdpi.comjyu.fimdpi.com The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···N hydrogen bonds. The analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure and its conformation in the solid state.

Theoretical and Computational Chemistry Studies of 1 Isopropyl 3 Methyl 1h 1,2,4 Triazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 1,2,4-triazole (B32235) derivatives. researchgate.netresearchgate.netresearchgate.net These methods are used to optimize the molecular geometry and to calculate various electronic descriptors that govern the molecule's reactivity and stability. researchgate.netresearchgate.net

Studies on substituted 1,2,4-triazoles typically utilize DFT methods like B3LYP combined with basis sets such as 6-311++G(d,p) to determine key parameters. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netdnu.dp.ua A smaller energy gap suggests higher reactivity.

For the 1,2,4-triazole ring, these calculations help in understanding the distribution of electron density. Molecular Electrostatic Potential (MEP) maps are often generated to visualize the electron-rich and electron-poor regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net Reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Key Electronic Descriptors Calculated for Substituted 1,2,4-Triazoles using DFT Note: The values below are representative for the 1,2,4-triazole class of compounds and are not specific to 1-isopropyl-3-methyl-1H-1,2,4-triazole.

| Descriptor | Symbol | Typical Calculated Value Range | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.5 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -2.0 eV | Electron-accepting ability |

| Energy Gap | ΔE | 4.0 to 6.5 eV | Chemical reactivity and stability |

| Dipole Moment | μ | 2.0 to 5.0 D | Molecular polarity |

| Chemical Hardness | η | 2.0 to 3.25 eV | Resistance to change in electron distribution |

| Electronegativity | χ | 3.25 to 4.75 eV | Power to attract electrons |

Investigation of Tautomeric Equilibria and Stability in 1,2,4-Triazole Systems

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon critical to its chemical behavior. researchgate.net For monosubstituted and disubstituted 1,2,4-triazoles, several tautomeric forms are possible, primarily the 1H, 2H, and 4H tautomers. researchgate.netrad-proceedings.org The position of the substituents significantly influences the relative stability of these tautomers. researchgate.net

Computational methods, including DFT and ab initio calculations, are extensively used to investigate these tautomeric equilibria. dntb.gov.ua By calculating the Gibbs free energy of the different tautomers, their relative stabilities can be accurately predicted. researchgate.net For the parent 1,2,4-triazole, the 1H-tautomer is generally found to be more stable than the 4H-tautomer. rad-proceedings.orgnih.gov However, the presence of substituents can alter this preference. Electron-donating groups tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups often favor the 1H-tautomer. researchgate.net The relative stability is also influenced by intramolecular interactions between the substituent and the triazole ring. researchgate.net These theoretical predictions are crucial for understanding which tautomer is likely to be present under specific conditions, which in turn affects the molecule's reactivity and interactions.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations are an invaluable aid in the interpretation of experimental spectra. DFT methods can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netdnu.dp.ua

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level, is widely used to calculate the ¹H, ¹³C, and ¹⁵N chemical shifts of triazole derivatives. nih.gov The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), generally show good agreement with experimental data, aiding in the structural elucidation and assignment of signals. nih.govnih.gov

Similarly, theoretical IR and Raman spectra can be computed by calculating the harmonic vibrational frequencies. researchgate.netdnu.dp.ua These calculations help in assigning the various vibrational modes of the molecule. elixirpublishers.com Although there is often a systematic overestimation of frequencies in the calculated spectra, this can be corrected using scaling factors, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This computational approach allows for a detailed understanding of the vibrational properties of the triazole ring and its substituents. dntb.gov.ua

Table 2: Representative Calculated vs. Experimental Spectroscopic Data for 1,2,4-Triazole Derivatives Note: These are typical values for the 1,2,4-triazole core and are used for illustrative purposes.

| Parameter | Technique | Typical Calculated Value | Typical Experimental Value |

|---|---|---|---|

| Triazole Ring C-H Proton | ¹H NMR Chemical Shift (ppm) | 8.0 - 9.0 | 8.0 - 8.8 |

| Triazole Ring Carbons | ¹³C NMR Chemical Shift (ppm) | 140 - 155 | 142 - 152 |

| N-H Stretch | IR Frequency (cm⁻¹) | 3250 - 3400 | 3276 - 3389 nih.gov |

| C=N Stretch | IR Frequency (cm⁻¹) | 1610 - 1640 | 1620 - 1625 nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of molecules over time. frontiersin.orgpensoft.net For a molecule like this compound, which has flexible substituents (the isopropyl group), MD simulations are particularly useful for exploring its conformational landscape.

In an MD simulation, the molecule's trajectory is calculated by solving Newton's equations of motion. pensoft.net This requires a force field (like AMBER or CGenFF) that defines the potential energy of the system based on bond lengths, angles, and dihedrals. frontiersin.orgpensoft.net The simulation is typically performed in a solvent box (e.g., water) to mimic solution-phase behavior. pensoft.net

By analyzing the simulation trajectory, one can identify the most stable conformers, determine the energy barriers for rotation around single bonds (e.g., the bond connecting the isopropyl group to the triazole ring), and understand the flexibility of different parts of the molecule. ekb.eg Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the molecule's conformation and the mobility of its individual atoms, respectively. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) Studies (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with a specific property. While often used for biological activity, the QSAR methodology can also be applied to physicochemical properties.

In a non-biological QSAR study of 1,2,4-triazoles, the model would relate structural or physicochemical descriptors to a property like solubility, chromatographic retention time, or reactivity. mjcce.org.mk The descriptors are numerical values that represent different aspects of the molecule's structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and, importantly, quantum-chemical descriptors derived from calculations as described in section 4.1. mjcce.org.mk

The process involves calculating a set of descriptors for a series of related triazole compounds. Then, statistical methods like Multiple Linear Regression (MLR) are used to create an equation that links a subset of these descriptors to the property of interest. researchgate.net The predictive power and reliability of the resulting QSAR model are evaluated using statistical metrics like the correlation coefficient (R²) and cross-validation (Q²). mjcce.org.mk Such models can then be used to predict the properties of new, unsynthesized compounds, guiding further research.

Table 3: Common Physicochemical and Quantum-Chemical Descriptors Used in QSAR Studies of Triazoles

| Descriptor Class | Example Descriptors |

|---|---|

| Constitutional | Molecular Weight, Number of N atoms |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometric | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | EHOMO, ELUMO, Dipole Moment (μ), Chemical Hardness (η) mjcce.org.mk |

| Thermodynamic | Heat of Formation, Molar Refractivity |

Coordination Chemistry of 1 Isopropyl 3 Methyl 1h 1,2,4 Triazole and Its Derivatives

Design Principles for 1,2,4-Triazole-Based Ligands

The design of 1,2,4-triazole-based ligands for coordination chemistry is guided by several key principles aimed at controlling the structure and properties of the resulting metal complexes. The versatility of the triazole ring allows for its incorporation into various molecular architectures, leading to homoleptic complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.eduscispace.com The substituents on the triazole ring play a crucial role in determining the coordination behavior and the ultimate architecture of the resulting assemblies.

The functionalization at the 4-position of the 1,2,4-triazole (B32235) ring is a particularly effective strategy. This position does not sterically hinder the common N1,N2-bridging coordination mode, which is vital for the formation of polynuclear complexes and extended networks. mdpi.com Common functional groups at this position include alkyl tails and aromatic or heterocyclic rings like pyridyls, other triazoles, or tetrazoles. mdpi.com For 1-isopropyl-3-methyl-1H-1,2,4-triazole, the isopropyl group at the N1 position and the methyl group at the C3 position introduce specific steric and electronic effects. The isopropyl group, being bulkier than a methyl group, can influence the packing of the ligands around a metal center, potentially leading to lower-dimensional structures compared to less substituted triazoles.

The electronic properties of the substituents also have a significant impact. Electron-donating groups can enhance the electron density on the nitrogen atoms of the triazole ring, strengthening the metal-ligand bond. Conversely, electron-withdrawing groups can modulate the ligand field strength, which is particularly relevant for applications such as spin-crossover materials. mdpi.com The combination of steric and electronic effects allows for the fine-tuning of the electronic structures of the resulting metal-organic materials. rsc.org

Formation and Properties of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) Incorporating 1,2,4-Triazole Moieties

The ability of 1,2,4-triazole ligands to bridge multiple metal centers makes them excellent building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). tennessee.edumdpi.com The N1 and N2 atoms of the triazole ring commonly act as a bridging unit, connecting two metal ions to form extended structures. mdpi.com The specific connectivity can be influenced by the substituents on the triazole ring and the coordination preferences of the metal ion.

The incorporation of this compound into CPs and MOFs would be expected to influence the resulting framework's topology and properties. The steric bulk of the isopropyl group could lead to the formation of porous structures with specific pore sizes and shapes. These materials can exhibit interesting properties such as gas adsorption, with some triazole-based MOFs showing capabilities for CO2 capture. rsc.org

The functional groups on the triazole ligand can also impart specific functionalities to the resulting CPs and MOFs. For instance, the incorporation of chiral ligands can lead to the formation of chiral frameworks with potential applications in enantioselective separations or catalysis. mdpi.com Furthermore, the nature of the ligand can influence the material's response to external stimuli, leading to "breathing" MOFs that can change their structure upon guest removal or introduction. tennessee.eduscispace.com

Spectroscopic and Structural Investigations of Metal-Triazole Assemblies

Spectroscopic and structural investigations are crucial for understanding the nature of metal-triazole assemblies. X-ray crystallography provides detailed structural information, revealing the coordination environment of the metal ions and the bridging mode of the triazole ligands. For example, in many polynuclear complexes, the triazole ligand bridges two metal centers through its N1 and N2 atoms. mdpi.com

Infrared (IR) spectroscopy is a key tool for confirming the coordination of the triazole ligand. The C=N and N-N stretching vibrations of the triazole ring are sensitive to coordination, and their frequencies often shift upon complexation. ripublication.com The appearance of new bands in the far-IR region can be attributed to metal-nitrogen stretching vibrations, providing direct evidence of coordination. tandfonline.com

Electronic spectroscopy (UV-Vis) provides insights into the d-d transitions of the metal ions and charge transfer bands, which are indicative of the coordination geometry and the nature of the metal-ligand interaction. tandfonline.com For instance, the electronic spectra of Ni(II) and Cu(II) complexes can help to distinguish between octahedral, tetrahedral, or square planar geometries. ripublication.comnih.gov

The table below summarizes typical spectroscopic data for transition metal complexes with 1,2,4-triazole derivatives.

| Metal Ion | Coordination Geometry | Spectroscopic Technique | Key Observations |

| Cr(III), Fe(III) | Octahedral | UV-Vis, Magnetic Susceptibility | Consistent with d-d transitions for octahedral geometry. ripublication.com |

| Co(II), Ni(II), Cu(II) | Tetrahedral/Octahedral | UV-Vis, Magnetic Susceptibility | Bands corresponding to tetrahedral or octahedral geometries. ripublication.com |

| Cu(II) | Square Planar | UV-Vis, EPR | Characteristic electronic spectra and EPR signals. nih.gov |

| Zn(II), Cd(II) | Tetrahedral | NMR | Sharp NMR signals indicative of diamagnetic complexes. nih.gov |

Exploration of Coordination Modes and Metal-Ligand Bonding in 1,2,4-Triazole Complexes

The 1,2,4-triazole ligand can adopt several coordination modes, contributing to the structural diversity of its metal complexes. The most common mode is the bidentate bridging fashion through the N1 and N2 atoms, which facilitates the formation of polynuclear species and extended networks. mdpi.com However, monodentate coordination through one of the nitrogen atoms is also possible, particularly when bulky substituents are present or when competing ligands are in the coordination sphere.

In some cases, especially with early transition metals, η²-coordination involving two adjacent nitrogen atoms has been observed. acs.org The choice of coordination mode is influenced by a combination of factors, including the steric and electronic properties of the ligand, the nature of the metal ion, the counter-anion, and the solvent used in the synthesis. mdpi.com For this compound, the isopropyl group at the N1 position might disfavor certain coordination modes due to steric hindrance, potentially promoting monodentate coordination or leading to distorted bridging geometries.

Molecular orbital calculations have provided deeper insights into the metal-ligand bonding in these complexes. These studies can help to rationalize the observed coordination modes and predict their relative stabilities. acs.org The bonding is generally described as a sigma-donation from the nitrogen lone pairs to the metal center, with potential for pi-backbonding depending on the metal and its oxidation state.

Studies on the Magnetic Properties of Polynuclear 1,2,4-Triazole-Bridged Complexes

Polynuclear complexes bridged by 1,2,4-triazole ligands often exhibit interesting magnetic properties due to the propagation of magnetic exchange interactions between the metal centers through the triazole bridge. acs.org The nature and strength of this magnetic coupling (ferromagnetic or antiferromagnetic) depend on several factors, including the distance between the metal ions, the bridging angle, and the nature of the metal ions themselves. nih.gov

The N1,N2-bridge of the 1,2,4-triazole ring is particularly efficient at mediating magnetic exchange. A large number of polynuclear compounds have been synthesized and studied to understand the magneto-structural correlations. mdpi.com For instance, trinuclear linear complexes with triple N1,N2-triazole bridges have been shown to exhibit dominant intramolecular antiferromagnetic interactions. mdpi.comnih.gov

The magnetic properties of these complexes are typically studied by measuring the magnetic susceptibility as a function of temperature. mdpi.com The experimental data can then be fitted to theoretical models using a spin Hamiltonian to extract the magnetic exchange coupling constant (J). mdpi.comnih.gov

Iron(II) complexes with 1,2,4-triazole ligands are of particular interest due to their ability to exhibit spin-crossover (SCO) behavior. mdpi.commdpi.com This phenomenon involves a transition between a low-spin and a high-spin state, which can be triggered by changes in temperature, pressure, or by light irradiation. The ligand field created by the nitrogen donor atoms of the triazole ring is suitable for inducing this spin transition in ferrous complexes. mdpi.com

Applications of 1 Isopropyl 3 Methyl 1h 1,2,4 Triazole in Advanced Materials Science

Development of Energetic Materials (EMs) and High-Performance Explosives

The high nitrogen content and positive heat of formation of the 1,2,4-triazole (B32235) ring make it a fundamental component in the design of modern energetic materials (EMs). researchgate.netmdpi.com Researchers incorporate the triazole skeleton into molecules to create compounds that balance high detonation performance with acceptable thermal stability and reduced sensitivity to mechanical stimuli like impact and friction. researchgate.netsci-hub.se

The introduction of the 1,2,4-triazole moiety into a molecular structure contributes significantly to the material's density and energy content. bohrium.com Energetic salts based on triazole derivatives are a key area of research, as they can offer superior performance and safety profiles compared to traditional explosives like TNT or RDX. mdpi.comsci-hub.se For instance, energetic salts have been synthesized that exhibit high detonation velocities and pressures while maintaining low mechanical sensitivity. sci-hub.se The development of heat-resistant explosives is another critical area where triazole-based structures are employed, aiming for materials that remain stable at high temperatures for applications in aerospace and deep mining. researchgate.net

Integration into Polymeric Materials and Composites

The 1,2,4-triazole moiety can be integrated into polymer chains to create functional materials with tailored properties. These materials can be synthesized either through the polymerization of vinyl-substituted triazole monomers or by grafting triazole derivatives onto existing polymer backbones, such as polyvinyl chloride. researchgate.netekb.eg

One significant application is in the development of energetic polymer binders for propellant and explosive formulations. These polymers, which contain triazole rings, release high amounts of energy during combustion, thereby enhancing the performance of the energetic system. researchgate.net Furthermore, polymers containing the 1,2,4-triazole structure have been investigated for their thermal properties. They often exhibit higher glass transition temperatures compared to common vinyl polymers, indicating enhanced thermal stability. rsc.org This characteristic is advantageous for materials intended for use in high-temperature environments.

Research on 1,2,4-Triazole Derivatives as Corrosion Inhibitors

Derivatives of 1,2,4-triazole are widely recognized as highly effective corrosion inhibitors for various metals and alloys, including carbon steel, mild steel, and copper, particularly in aggressive acidic and saline environments. nih.govsdit.ac.inresearchgate.net The efficacy of these compounds stems from their molecular structure, which typically includes nitrogen heteroatoms with lone pairs of electrons and, often, pi-electron systems. sdit.ac.inbohrium.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that shields the metal from corrosive agents. bohrium.comresearchgate.net

The inhibition mechanism is generally a mixed-type, meaning the compounds inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. sdit.ac.inrsc.org The adsorption process often follows the Langmuir adsorption isotherm, and it can involve both physical (electrostatic) and chemical (coordination bond) interactions between the inhibitor and the metal surface. sdit.ac.inresearchgate.net Research has shown that these compounds can achieve high inhibition efficiencies, often exceeding 95%, even at low concentrations. sdit.ac.inrsc.org

| Triazole Derivative | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Adsorption Mechanism |

|---|---|---|---|---|

| 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT) | Carbon Steel | 1 M HCl | ~95% | Physisorption & Chemisorption sdit.ac.in |

| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 86.4% | Physisorption & Chemisorption ktu.lt |

| 5-hexylsulfanyl-1,2,4-triazole (HST) | Carbon Steel | 1.0 M HCl | 93% | Not Specified bohrium.com |

| 3-amino-5-mercapto-1,2,4-triazole (3-AMT) | Copper | Deionized Water | 93.5% | Mixed-type researchgate.net |

| (4-(4-hydroxybenzylideneamino)-4H-1,2,4-triazole-3,5-diyl)dimethanol (HATD) | Mild Steel | HCl | >90% (implied) | Not Specified researchgate.net |

Functional Materials for Sensing Applications

The ability of the nitrogen atoms within the 1,2,4-triazole ring to coordinate with metal ions has led to the development of triazole-based functional materials for chemical sensing applications. These materials are often designed as chemosensors for the detection of specific ions in various media. dntb.gov.ua

For instance, triazole derivatives have been incorporated into fluorescent sensors for the selective detection of metal ions such as copper (Cu²⁺), aluminum (Al³⁺), and iron (Fe³⁺). The binding of the target ion to the triazole moiety induces a change in the sensor's photophysical properties, such as its fluorescence intensity or color, allowing for quantitative detection. dntb.gov.ua Coordination polymers and metal-organic frameworks (MOFs) incorporating 1,2,4-triazole ligands have also been synthesized, exhibiting highly sensitive and selective detection of certain small molecules. dntb.gov.ua

Advanced Materials for Energy Storage and Conversion (e.g., Solar Cells, Supercapacitors, PEMFCs)

In the field of energy conversion, 1,2,4-triazole and its polymeric derivatives have shown significant promise for use in proton exchange membrane fuel cells (PEMFCs). nih.gov A key challenge in PEMFC technology is maintaining high proton conductivity at temperatures above 100 °C and under low-humidity conditions, which is desirable for improved efficiency and tolerance to CO poisoning. gatech.edu

1,2,4-triazole can act as a proton carrier, facilitating proton transport through an intermolecular hopping mechanism (structural diffusion), similar to water but at much higher temperatures. nih.govgatech.edu When used as an additive or grafted onto polymer membranes, 1,2,4-triazole can significantly enhance proton conductivity under anhydrous or low-humidity conditions. nih.govmdpi.comnih.gov Polymer blend membranes containing poly(1-vinyl-1,2,4-triazole) have demonstrated improved thermal stability (up to 300 °C) and higher proton conductivity compared to conventional membranes, making them suitable for high-temperature PEMFCs. nih.gov

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Phosphorescent OLEDs (PHOLEDs), Polymer Light-Emitting Diodes (PLEDs))

Triazole derivatives have been successfully employed in the development of optoelectronic materials, particularly as components in organic light-emitting diodes (OLEDs). Their primary role is as host materials for phosphorescent emitters in PhOLEDs. hkbu.edu.hk For efficient blue and green PhOLEDs, the host material must possess a high triplet energy level to prevent energy back-transfer from the phosphorescent dopant. hkbu.edu.hk

Certain 1,2,4-triazole derivatives have been designed to meet this requirement, exhibiting high triplet energies that make them suitable hosts for iridium(III) complex dopants, which are commonly used in blue and green PhOLEDs. hkbu.edu.hkresearchgate.net The use of these triazole-based hosts contributes to the fabrication of devices with high efficiency and stability.

Applications in Data Storage Devices

The application of 1,2,4-triazole derivatives in data storage is an emerging area with less extensive research compared to other fields. However, related heterocyclic polymers, specifically those based on the 1,2,3-triazole isomer, have been suggested as potential candidates for high-performance storage devices. researchgate.net The self-assembly properties and the potential for creating highly ordered nanostructures in triazole-based polymers could be leveraged for data storage applications. researchgate.net This suggests a potential, though not yet fully explored, avenue for the use of functional polymers derived from 1,2,4-triazoles in this technological domain.

Research on 1-isopropyl-3-methyl-1H-1,2,4-triazole in Liquid Crystalline and Optical Waveguide Materials Remains Unexplored

Extensive searches of scientific literature and research databases have revealed no specific studies focusing on the applications of this compound in the development of novel materials exhibiting liquid crystalline or optical waveguide behavior. While the broader class of 1,2,4-triazole derivatives has been a subject of interest in materials science, research on this particular substituted triazole is not evident in the public domain.

The field of advanced materials has seen the incorporation of various heterocyclic compounds, including 1,2,4-triazole derivatives, to create materials with unique optical and electronic properties. manipal.edunih.gov Researchers have explored how modifying the core structure of these molecules can lead to the formation of liquid crystals, which have applications in displays and sensors. manipal.eduresearchgate.net Similarly, organic compounds are being investigated for their potential to act as optical waveguides, crucial components in photonic devices, by guiding light. rsc.org

However, the specific effects of the isopropyl and methyl substitutions at the 1- and 3- positions of the 1,2,4-triazole ring on its potential to form liquid crystalline phases or to guide light have not been documented. The molecular geometry and intermolecular interactions, which are critical for these properties, are influenced by such substitutions. Without experimental or theoretical studies on this compound, any discussion of its behavior in these advanced material applications would be purely speculative.

Further research would be necessary to synthesize and characterize this compound and its derivatives to determine if they possess the requisite molecular organization for liquid crystalline behavior or the refractive index properties needed for optical waveguide applications.

Catalytic Applications of 1 Isopropyl 3 Methyl 1h 1,2,4 Triazole Derivatives

1,2,4-Triazole-Based N-Heterocyclic Carbene (NHC) Ligands in Homogeneous Catalysis

N-Heterocyclic carbenes (NHCs) derived from 1,2,4-triazoles have emerged as a significant class of ligands in homogeneous catalysis. These ligands are known for their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. The substitution pattern on the triazole ring, such as the presence of isopropyl and methyl groups, can be tailored to fine-tune the steric and electronic properties of the resulting NHC ligand, thereby influencing the activity and selectivity of the metal catalyst.

Palladium(II) complexes featuring 1,2,4-triazole-based NHC ligands have been synthesized and characterized. acs.org These complexes have shown promising performance in cross-coupling reactions. acs.org The functionalization of the 1,2,4-triazole-based NHC can have a significant effect on the stability of the NHC–metal bond. acs.org Additionally, chiral bis-1,2,4-triazolium salts have been prepared and used to synthesize rhodium(I) biscarbene complexes, which have shown potential as ligands for asymmetric catalysis. rsc.orgresearchgate.net

The synthesis of these NHC-metal complexes typically involves the deprotonation of a precursor 1,2,4-triazolium salt. The resulting carbene then coordinates to a metal center. The stability and catalytic activity of these complexes are often compared to those with imidazole-based NHC ligands, which are widely used in catalysis. acs.org

Transition Metal Catalysis Mediated by 1,2,4-Triazole (B32235) Complexes

Complexes of 1,2,4-triazoles and their derivatives with transition metals are effective catalysts for a variety of organic transformations, particularly carbon-carbon bond-forming reactions. The triazole moiety can coordinate to the metal center, influencing its reactivity and stability.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. Palladium complexes incorporating 1,2,4-triazole-based ligands have been successfully employed as catalysts in these reactions. For instance, palladium(II) complexes with 1,2,4-triazole-based NHC ligands have demonstrated high catalytic activity in the coupling of aryl halides with phenylboronic acid under relatively mild conditions. acs.org

In some cases, the catalytic performance of these triazole-based systems has been shown to be comparable to or even exceed that of commercially available catalysts like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). acs.org The efficiency of these catalysts can be attributed to the robust nature of the palladium-NHC bond derived from the triazole core. Furthermore, 1,2,3-triazole-based ligands have also been investigated, with a 1-benzyl-4-(2,6-dimethoxyphenyl)-lH-1,2,3-triazole ligand showing high effectiveness in the Suzuki-Miyaura coupling of unactivated aryl chlorides. researchgate.net While distinct from the 1,2,4-triazole core, this highlights the general utility of triazoles in this reaction.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Palladium(II)-1,2,4-triazole NHC | Aryl halides, Phenylboronic acid | Biphenyls | High | acs.org |

| Pd(OAc)2 / Triazole-based monophosphine | Aryl chlorides, Phenylboronic acid | Biaryls | Excellent | acs.org |

| Pd(PPh3)4 / 4-alkyl-4H-1,2,4-triazole | 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, 4-(N,N-diphenylamino)phenylboronic acid | 4-alkyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazoles | Good | nih.gov |

The Mizoroki-Heck and Sonogashira reactions are powerful methods for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes and alkynes, respectively. Palladium complexes supported by 1,2,4-triazole-functionalized resins have been utilized as catalysts for these transformations. scilit.com These polymer-supported catalysts offer the advantage of easy separation and recyclability.

Research has demonstrated that a polystyrene resin functionalized with 4-amino-5-methyl-3-thio-1,2,4-triazole can support a Pd(II) catalyst that effectively promotes Mizoroki-Heck and copper-free Sonogashira reactions in water under aerobic conditions. scilit.com This highlights the potential for developing environmentally benign catalytic systems based on 1,2,4-triazole scaffolds. The versatility of triazole-derived ligands is further underscored by studies on 1,2,3-triazole-based mesoionic carbenes, which have been effective in Heck reactions. nih.gov

| Reaction | Catalyst System | Substrates | Key Features | Reference |

| Mizoroki-Heck | 4-amino-5-methyl-3-thio-1,2,4-triazole-functionalized polystyrene resin-supported Pd(II) | Aryl halides, Alkenes | Aerobic conditions, in water | scilit.com |

| Sonogashira (copper-free) | 4-amino-5-methyl-3-thio-1,2,4-triazole-functionalized polystyrene resin-supported Pd(II) | Aryl halides, Terminal alkynes | Aerobic conditions, in water | scilit.com |

The borylation of organic substrates is a crucial transformation for the synthesis of organoboron compounds, which are versatile intermediates in organic synthesis. Nickel complexes bearing 1,2,4-triazole-based N-heterocyclic carbene ligands have been successfully applied as catalysts for the borylation of aryl bromides. researchgate.net

In a typical procedure, a nickel(II) complex with a 1,2,4-triazole-derived NHC ligand catalyzes the reaction between an aryl bromide and a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a base. researchgate.net This method provides access to a range of borylated aromatic compounds in moderate yields. researchgate.net The development of such catalytic systems is significant as it expands the toolbox for the synthesis of valuable organoboron reagents. A one-pot protocol has also been described for the synthesis of N-aryl 1,2,3-triazoles from arenes, which involves an iridium-catalyzed C-H borylation step. nih.gov

| Catalyst System | Substrates | Product | Yield | Reference |

| Nickel(II)-1,2,4-triazole NHC | Aryl bromides, Bis(pinacolato)diboron | Arylboronic esters | Moderate | researchgate.net |

| Iridium-catalyzed C-H borylation/Copper-catalyzed azidation/Click sequence | Arenes, Azides | N-aryl 1,2,3-triazoles | Not specified | nih.gov |

The catalytic applications of 1,2,4-triazole derivatives extend beyond C-C bond formation to include reduction, oxidation, and C-heteroatom bond-forming reactions. For instance, rhodium(I) complexes with chiral bis-1,2,4-triazole-based NHC ligands have been used in the asymmetric hydrogenation of alkenes, achieving moderate enantioselectivities. rsc.orgresearchgate.net

In the realm of C-heteroatom bond formation, copper(II) has been shown to catalyze the synthesis of 4,5-disubstituted 1,2,4-triazoles from arylidenearylthiosemicarbazides through an oxidative heterocyclization process that involves selective C-N bond formation. organic-chemistry.orgnih.gov This method highlights the ability of transition metals to mediate complex cyclization reactions involving 1,2,4-triazole precursors.

| Reaction Type | Catalyst System | Substrates | Product | Key Outcome | Reference |

| Asymmetric Hydrogenation | Rhodium(I)-chiral bis-1,2,4-triazole NHC | Dimethylitaconate, Methyl-2-acetamidoacrylate | Chiral alkanes | Up to 61% ee | rsc.orgresearchgate.net |

| C-N Bond Formation | Copper(II) | Arylidenearylthiosemicarbazides | 4,5-disubstituted 1,2,4-triazoles | Selective C-N over C-S bond formation | organic-chemistry.orgnih.gov |

Organocatalysis Utilizing 1,2,4-Triazole Scaffolds

Beyond their role as ligands in metal catalysis, 1,2,4-triazole scaffolds can also function as organocatalysts. Their ability to engage in hydrogen bonding and other non-covalent interactions allows them to activate substrates and facilitate chemical reactions without the need for a metal center.

An example of this is the use of chiral phosphoric acids to catalyze the atroposelective synthesis of N-aryl 1,2,4-triazoles. nih.gov In this process, a cyclodehydration reaction is rendered asymmetric, affording the target compounds with good enantiomeric ratios. nih.gov This demonstrates the potential of harnessing the structural features of the 1,2,4-triazole ring system for asymmetric organocatalysis. Furthermore, an amine oxidase-inspired catalyst has been used for the regioselective synthesis of 1,2,4-triazoles, showcasing a biomimetic approach to catalysis. rsc.org

| Catalytic Approach | Catalyst | Reaction | Product | Key Feature | Reference |

| Asymmetric Organocatalysis | Chiral Phosphoric Acid | Cyclodehydration | Atropisomeric N-aryl 1,2,4-triazoles | Enantioselective synthesis | nih.gov |

| Biomimetic Catalysis | Amine oxidase-inspired catalyst (o-quinone) | Coupling of primary amine and hydrazine (B178648) | 1,2,4-triazole-fused heterocycles | Atom-economical, environmentally benign | rsc.org |

Heterogeneous Catalysis Incorporating 1,2,4-Triazole Functionalized Supports

The immobilization of 1,2,4-triazole moieties onto solid supports represents a significant strategy in the development of robust and recyclable heterogeneous catalysts. These supports, often polymeric or inorganic in nature, provide a stable framework for the catalytically active triazole units, facilitating ease of separation from the reaction mixture and enabling catalyst reuse. The 1,2,4-triazole ring, with its multiple nitrogen atoms, serves as an excellent ligand for coordinating with metal centers or can act as an organocatalyst itself.

Research in this area has demonstrated the versatility of 1,2,4-triazole-functionalized supports in a variety of organic transformations. These immobilized catalysts often exhibit enhanced stability and activity compared to their homogeneous counterparts.

One area of application involves the use of polymers functionalized with 1,2,4-triazole derivatives. For instance, polymers containing 4-azo-3,5-disubstituted-1,2,4-triazole units have been synthesized and characterized. ajchem-a.com While their primary evaluation in the available literature has been for antibacterial and anticorrosion properties, the synthetic methodology highlights the feasibility of incorporating substituted 1,2,4-triazoles into a polymeric backbone. ajchem-a.com Such polymer-supported triazoles could potentially be employed as ligands for metal catalysts in various reactions.

The synthesis of these functionalized polymers involves creating 1,2,4-triazole ring derivatives, which are then coupled with aromatic amines to form 4-azo derivatives. ajchem-a.com These monomers are subsequently polymerized to yield the final material. ajchem-a.com The adaptability of this synthesis process suggests that a range of substituted 1,2,4-triazoles could be incorporated, tailored to specific catalytic needs.

Table 1: Examples of Polymer-Supported 1,2,4-Triazole Derivatives and Their Characterized Properties

| Compound ID | Monomer Structure | Polymer Structure | Investigated Applications |

| 9 | 4-azo-3,5-disubstituted-1,2,4-triazole | Polyacryloyl chloride backbone with pendant triazole units | Antibacterial, Anticorrosion |

| 12 | 4-azo-3,5-disubstituted-1,2,4-triazole | Polyacryloyl chloride backbone with pendant triazole units | Antibacterial, Anticorrosion |

| 14 | 4-azo-3,5-disubstituted-1,2,4-triazole | Polyacryloyl chloride backbone with pendant triazole units | Antibacterial, Anticorrosion |

| 15 | 4-azo-3,5-disubstituted-1,2,4-triazole | Polyacryloyl chloride backbone with pendant triazole units | Antibacterial, Anticorrosion |

| Data sourced from Bahaa Fadhil Hamzah, et al. (2025). ajchem-a.com |

While direct catalytic data for these specific polymers is not provided in the source, the successful synthesis and characterization of these materials lay the groundwork for their future exploration as heterogeneous catalysts. ajchem-a.com The presence of the triazole moiety provides potential coordination sites for catalytically active metals, which could be explored for reactions such as cross-coupling, oxidation, or reduction.

In a broader context, the functionalization of materials with triazoles for catalytic purposes is a well-established field. For example, silica-supported copper(I) catalysts, while not explicitly using 1,2,4-triazoles as the primary ligand in the cited study, demonstrate the principle of immobilizing a catalytically active metal onto a solid support for the synthesis of triazoles themselves. organic-chemistry.orgresearchgate.net This underscores the symbiotic relationship between triazoles and heterogeneous catalysis, where they can be both the product and a key component of the catalytic system.

The development of novel 1,2,4-triazole derivatives continues to be an active area of research, with a focus on their biological activities. nih.govnih.govmdpi.com The synthetic methodologies developed in these studies could be adapted to create new triazole-based ligands for heterogeneous catalysis. For instance, the synthesis of 1,2,4-triazoles as potent tubulin polymerization inhibitors involves the creation of a diverse library of substituted triazoles, demonstrating the chemical tractability of this heterocyclic system. nih.gov

Conclusion and Future Outlook in 1 Isopropyl 3 Methyl 1h 1,2,4 Triazole Research

Current Challenges and Limitations in Synthesis and Application

The primary obstacle in the study of 1-isopropyl-3-methyl-1H-1,2,4-triazole lies in its synthesis. The direct alkylation of the precursor, 3-methyl-1H-1,2,4-triazole, presents a significant regioselectivity challenge.

Regioselectivity in N-Alkylation: The 3-methyl-1H-1,2,4-triazole ring has two available nitrogen atoms for alkylation (N1 and N2). Direct alkylation with an isopropyl source (e.g., isopropyl halide) is likely to produce a mixture of the desired this compound and the undesired 2-isopropyl-3-methyl-1H-1,2,4-triazole isomer. nih.gov Separating these isomers can be difficult and costly, hindering the production of a pure sample for further studies. Research on the alkylation of unsubstituted 1,2,4-triazole (B32235) has shown that while N1-alkylation is often favored, achieving complete selectivity is difficult and dependent on reaction conditions. researchgate.net

Steric Hindrance: The bulky isopropyl group may present steric challenges, potentially lowering reaction yields or requiring more forceful reaction conditions compared to less hindered alkyl groups like methyl or ethyl.

Lack of Application Data: A major limitation is the absence of specific research into its applications. Without foundational studies on its biological activity, material properties, or catalytic potential, its utility remains purely speculative. This lack of data creates a cyclical problem: without a known application, there is little incentive to develop a robust synthesis, and without a robust synthesis, its potential applications cannot be explored.

Table 1: Key Challenges in the Study of this compound

| Challenge Category | Specific Limitation | Implication for Research |

| Synthesis | Poor regioselectivity in N-alkylation | Difficulty in obtaining pure samples; increased production cost. |

| Potential for steric hindrance from the isopropyl group | May require harsh reaction conditions, leading to lower yields. | |

| Application | No documented biological or material properties | High-risk, exploratory research is needed to identify potential uses. |

| Competition from well-studied triazole derivatives | The compound must exhibit superior properties to justify development. |

Emerging Avenues and Unexplored Potential in Materials Science and Catalysis

Despite the challenges, the structural features of this compound suggest several promising, yet unexplored, avenues in materials science and catalysis.